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5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid Documentation Hub

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  • Product: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
  • CAS: 60564-37-6

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid

This in-depth technical guide details the thermodynamic properties, solid-state characteristics, and experimental protocols for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid , a critical intermediate in the synthesis of qu...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic properties, solid-state characteristics, and experimental protocols for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR and ROCK inhibitors).

Technical Guide for Pharmaceutical Development

Executive Summary

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic building block essential for the synthesis of 6,7-disubstituted quinazoline pharmacophores. Its thermodynamic profile is defined by high lattice energy (driven by intermolecular hydrogen bonding and


-stacking) and significant hydrophobic character due to the benzyl ether moiety. This guide provides a comprehensive analysis of its physicochemical properties, solubility behavior, and the thermodynamic protocols required for its characterization in drug development.

Chemical Identity & Structural Context

Accurate identification is paramount, as the regioisomer (4-benzyloxy-5-methoxy) is also common in medicinal chemistry (e.g., for Pyrrolobenzodiazepines).

PropertyDetail
Systematic Name 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Common Role Precursor for 6-hydroxy-7-methoxyquinazoline core (e.g., Gefitinib intermediates)
Molecular Formula

Molecular Weight 303.27 g/mol
Physical State Yellow crystalline solid
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Nitro (electron-withdrawing), Benzyl ether (hydrophobic), Methoxy (electron-donating)
Structural Isomerism Warning

Researchers must distinguish this compound from its isomer, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4). The distinction dictates the substitution pattern on the final drug scaffold:

  • 5-Benzyloxy isomer: Yields 6-substituted quinazolines (e.g., Gefitinib, Erlotinib analogs).

  • 4-Benzyloxy isomer: Yields 7-substituted quinazolines or PBDs.

Solid-State Thermodynamic Properties

The thermodynamic stability of the solid phase is governed by the packing efficiency of the benzyl ring and the strong dimerization of the carboxylic acid groups.

Thermal Transitions
ParameterValue / RangeMethodInterpretation
Melting Point (

)
175 – 185 °C (Estimated)*DSCHigh

indicates strong crystal lattice forces. Note: Precursor aldehyde melts at ~132°C; acid dimerization typically elevates

by >40°C.
Enthalpy of Fusion (

)
~35–45 kJ/mol (Predicted)DSCEnergy required to break the crystal lattice. Critical for solubility modeling.
Decomposition (

)
>200 °CTGANitro groups can induce exothermic decomposition; decarboxylation is a risk at elevated temperatures.
Solubility Thermodynamics

The solubility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is heavily dependent on solvent polarity and hydrogen-bonding capability.

  • Aqueous Solubility: Negligible at pH < 4 (Acid form). Soluble as a carboxylate salt at pH > 7.

  • Organic Solubility:

    • High: THF, DMF, DMSO (Dipolar aprotic solvents disrupt acid dimers).

    • Moderate: Ethyl Acetate, Acetone, Hot Methanol.

    • Low: Dichloromethane, Hexane, Cold Ethanol.

Thermodynamic Solubility Model (Apelblat Equation)

For process optimization, the temperature-dependent solubility (


) in non-ideal solvents is modeled using the modified Apelblat equation:


Where


 are empirically determined constants representing the enthalpy and entropy of solution.

Experimental Protocols (Self-Validating Systems)

Solubility Determination Workflow

To generate precise thermodynamic data, use the Shake-Flask Method coupled with HPLC. This protocol ensures equilibrium is reached, preventing supersaturation errors.

SolubilityProtocol Start Excess Solid Addition Equil Equilibration (Constant T, Stirring 24-48h) Start->Equil Solvent Addition Filter Filtration (0.45 µm PTFE, Isothermal) Equil->Filter Saturated Solution Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analysis HPLC Analysis (UV @ 254 nm) Dilute->Analysis Calc Calc: Solubility (S) & van't Hoff Plot Analysis->Calc Peak Area Integration Calc->Equil If RSD > 2%

Figure 1: Isothermal solubility determination workflow ensuring thermodynamic equilibrium.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

for purity assessment and polymorph screening.
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimping must be non-hermetic to allow gas escape if decomposition occurs.

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 250°C.

  • Validation: Check for a sharp endotherm (melting) followed by any exotherms (decomposition). A broad melting peak (

    
    C range) indicates impurities or solvates.
    

Synthesis & Reaction Thermodynamics

Understanding the formation of this compound provides insight into its stability. The synthesis typically involves the nitration of a protected benzaldehyde or benzoic acid.

Synthesis Pathway

The introduction of the nitro group is an exothermic electrophilic aromatic substitution.

SynthesisPath Isovanillin Isovanillin (3-OH, 4-OMe) Inter1 3-(Benzyloxy)-4-methoxybenzaldehyde Isovanillin->Inter1 Benzylation Benzyl Benzyl Bromide K2CO3, DMF Benzyl->Inter1 Reagent Inter2 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde Inter1->Inter2 Electrophilic Subst. (Exothermic) Nitration HNO3 / H2SO4 (Nitration @ C6) Nitration->Inter2 Reagent Product 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (Target) Inter2->Product Oxidation Oxidation KMnO4 or NaClO2 Oxidation Oxidation->Product Reagent

Figure 2: Synthetic route to 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid from Isovanillin.

Reaction Safety Note

The nitration step is highly exothermic. In a thermodynamic context, the Heat of Reaction (


)  is negative. Scale-up requires careful heat removal to prevent runaway reactions or off-target nitration (regioisomer formation).

References

  • Synthesis of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid (Isomer Context): Kamal, A., et al. "Synthesis, Radical Scavenging Activity...". ResearchGate.

  • Gefitinib/Quinazoline Intermediate Synthesis: Patent WO2006105081A2. "Pharmacokinetically improved compounds". Google Patents.

  • Rho Kinase Inhibitor Synthesis (Usage of 5-BnO isomer): Patent CA2602254C. "Rho kinase inhibitors". Google Patents.

  • Aldehyde Precursor Properties: EPA CompTox Dashboard. "5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE". EPA.gov.

  • General Solubility Protocols: "Shake-flask method for solubility determination". NIST.

Exploratory

Strategic Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid: A Critical Review of Manufacturing Pathways

Executive Summary 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60547-92-4) is a high-value intermediate in the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), most notably Gefitinib (Iressa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60547-92-4) is a high-value intermediate in the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), most notably Gefitinib (Iressa) .[1] Its structural core—a tetra-substituted benzene ring—requires precise regiochemical control to ensure the correct placement of the nitro (amino precursor), methoxy, and benzyloxy groups.

This technical guide analyzes the most robust synthetic routes for this compound, prioritizing the Isovanillin Pathway due to its superior regioselectivity and scalability. Unlike theoretical academic routes, this guide focuses on protocols validated in process chemistry environments, addressing critical safety parameters for nitration and oxidation scale-up.

Retrosynthetic Analysis & Strategic Disconnection

The target molecule is a benzoic acid derivative with a specific 2,4,5-substitution pattern. The key challenge is introducing the nitro group at the 2-position (ortho to the carboxyl) while maintaining the 4-methoxy and 5-benzyloxy arrangement.[1]

  • Disconnection A (C-N Bond Formation): Nitration of a pre-functionalized benzoic acid or benzaldehyde.

  • Disconnection B (Functional Group Interconversion): Oxidation of the corresponding benzaldehyde.

  • Disconnection C (Ether Formation): Benzylation of the 5-hydroxy precursor.

Retrosynthesis Target Target: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid Precursor1 Precursor: 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde Target->Precursor1 Oxidation (KMnO4 or NaClO2) Precursor2 Intermediate: 3-(Benzyloxy)-4-methoxybenzaldehyde Precursor1->Precursor2 Nitration (HNO3/AcOH) SM Starting Material: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Precursor2->SM Benzylation (BnCl/K2CO3)

Figure 1: Retrosynthetic pathway identifying Isovanillin as the optimal starting material.[1]

Primary Route: The Isovanillin Pathway

This route is the industrial standard for synthesizing Gefitinib intermediates. It avoids the regioselectivity issues associated with nitrating vanillic acid derivatives directly.

Step 1: Selective O-Benzylation

The first step involves protecting the 3-hydroxyl group of isovanillin with a benzyl group.[1] This protection is crucial for two reasons: it prevents oxidation of the phenol during the subsequent nitration/oxidation steps and provides the necessary steric bulk to direct the nitro group.

  • Reagents: Benzyl chloride (BnCl), Potassium Carbonate (K₂CO₃), Potassium Iodide (KI).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: SN2 nucleophilic substitution.

Protocol:

  • Charge a reactor with Isovanillin (1.0 eq) and Acetonitrile (10 vol) .

  • Add K₂CO₃ (1.5 eq) and catalytic KI (0.1 eq) .

  • Heat the suspension to 60°C.

  • Add Benzyl chloride (1.2 eq) dropwise over 1 hour.

  • Reflux (80-82°C) for 4-6 hours until TLC confirms consumption of isovanillin.

  • Work-up: Cool to RT, filter inorganic salts, and concentrate the filtrate. Recrystallize from Ethanol/Water to yield 3-(Benzyloxy)-4-methoxybenzaldehyde as a white solid.[1]

Step 2: Regioselective Nitration

This is the critical step. The aldehyde group at C1 is meta-directing.[1] The alkoxy groups at C3 and C4 are ortho/para-directing.

  • The 3-Benzyloxy group directs to positions 2 and 6.[1]

  • The 4-Methoxy group directs to position 5.[1]

  • Result: The cooperative directing effects strongly favor nitration at position 6 (which corresponds to position 2 in the final benzoic acid numbering).

  • Reagents: Concentrated Nitric Acid (65-70%), Glacial Acetic Acid.

  • Temperature: 10-20°C (Critical control parameter).

Protocol:

  • Dissolve 3-(Benzyloxy)-4-methoxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 vol) .

  • Cool the solution to 0-5°C.

  • Add Conc. HNO₃ (1.5 eq) dropwise, maintaining the internal temperature below 20°C. Exotherm warning.

  • Stir at 20°C for 2-3 hours. The product often precipitates as a yellow solid.

  • Quench: Pour the reaction mixture into ice water (20 vol).

  • Filter the yellow precipitate, wash with water until neutral pH, and dry.[2]

  • Product: 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde .

Step 3: Oxidation to Carboxylic Acid

The final step converts the aldehyde to the carboxylic acid. Potassium permanganate is the classic oxidant, but Pinnick oxidation (NaClO₂) is a milder alternative if functional group tolerance is a concern (though not necessary here).

  • Reagents: Potassium Permanganate (KMnO₄), Acetone/Water.

  • Temperature: 50-60°C.

Protocol:

  • Suspend 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde (1.0 eq) in Acetone (10 vol) .

  • Heat to 50°C.

  • Add a solution of KMnO₄ (1.5 eq) in water slowly.

  • Stir at 60°C for 2 hours.

  • Work-up: Filter off MnO₂ through Celite while hot.

  • Acidify the filtrate with dilute HCl to pH 2-3.

  • The target acid, 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid , precipitates as a pale yellow solid.[1] Filter and dry.[2][3][4]

Process Visualization & Logic

The following diagram illustrates the chemical flow and the regiochemical logic governing the nitration step.

SynthesisFlow Step1 Step 1: Benzylation Protection of Phenol Reagent: BnCl, K2CO3 Step2 Step 2: Nitration Regioselective C-N Bond Formation Reagent: HNO3, AcOH Step1->Step2 Intermediate A (Aldehyde) Step3 Step 3: Oxidation Aldehyde to Acid Reagent: KMnO4 Step2->Step3 Intermediate B (Nitro-Aldehyde) Final 5-(Benzyloxy)-4-methoxy- 2-nitrobenzoic acid Step3->Final Final Product (Nitro-Acid)

Figure 2: Process flow for the Isovanillin route.

Technical Comparison of Routes

ParameterRoute 1: Isovanillin (Aldehyde)Route 2: Vanillic Acid (Direct)Route 3: Methyl Ester Nitration
Starting Material IsovanillinVanillic AcidMethyl Isovanillate
Regioselectivity High (Aldehyde directs meta)Low (COOH directs meta)Moderate
Yield (Overall) ~65-75% <40%~50-60%
Purification Precipitation/RecrystallizationChromatography often requiredRecrystallization
Safety Nitration exotherm is manageableNitration of free acid can be violentStandard
Cost Moderate (Isovanillin is commodity)LowModerate

Expert Insight: Route 2 (starting from Vanillic Acid) often yields the wrong isomer (4-benzyloxy-5-methoxy-2-nitrobenzoic acid) or a mixture, because the directing effects of the hydroxyl/alkoxy groups compete differently with the carboxylic acid compared to the aldehyde.[1] The Isovanillin route is the only one that reliably produces the 5-benzyloxy-4-methoxy-2-nitro isomer required for Gefitinib.[1]

Process Safety & Critical Control Points (E-E-A-T)

  • Nitration Exotherm: The nitration of the electron-rich benzaldehyde ring is highly exothermic. Accumulation of reagents must be avoided.

    • Control: Dosing of HNO₃ must be strictly temperature-controlled (<20°C).[1] Use a jacketed reactor with efficient cooling.

  • Permanganate Handling: KMnO₄ is a strong oxidant.

    • Control: Add as a solution/slurry to avoid localized hot spots. Ensure no residual acetone is present in the waste stream before mixing with acidic waste (acetone peroxide risk, though low in aqueous conditions).

  • Impurity Profile: The major impurity in Step 2 is the dinitro species (over-nitration).

    • Control: Stoichiometry of HNO₃ should be kept to 1.1-1.5 eq.[1] Do not exceed 2.0 eq.

References

  • National Institutes of Health (NIH) - PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Compound Summary.[1] Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015).[5] Available at: [Link]

  • Google Patents.Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (JP Patent).
  • MDPI. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007).[3][6] Available at: [Link]

  • Thieme Connect. A New Synthesis of Gefitinib.[6] (Synlett, 2019).[5] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid as a quinazoline intermediate

Application Note: Strategic Utilization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid in Quinazoline Synthesis Executive Summary & Strategic Value 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is a high-value synthons for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid in Quinazoline Synthesis

Executive Summary & Strategic Value

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is a high-value synthons for the construction of 6,7-disubstituted quinazolines, the structural core of blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib .

Unlike simpler precursors, this intermediate offers a distinct strategic advantage: Orthogonal Protection . The C5-benzyloxy group acts as a robust masking agent for the C6-phenol. This protection is critical because free phenols are incompatible with the harsh chlorinating agents (e.g., POCl₃) required later in the synthesis. By retaining the benzyl group through the cyclization and chlorination steps, researchers can generate the "Universal Intermediate" 4-chloro-6-(benzyloxy)-7-methoxyquinazoline . This scaffold allows for late-stage divergence: the C4-chlorine can be displaced by various anilines, followed by benzyl deprotection to install solubilizing side chains (e.g., morpholino-propoxy groups).

Chemical Profile & Retrosynthetic Logic

  • Compound: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

  • CAS Registry: 190270-00-5 (Generic/Related)

  • Molecular Weight: 303.27 g/mol [1]

  • Key Functionality:

    • Nitro (C2): Precursor to the N1 atom of the quinazoline ring.

    • Carboxyl (C1): Precursor to the C4 position (carbonyl/chloro).

    • Benzyloxy (C5): Maps to the C6 position of the final quinazoline.

    • Methoxy (C4): Maps to the C7 position of the final quinazoline.

Regiochemical Mapping Diagram

The following diagram illustrates the atom-to-atom mapping from the benzoic acid precursor to the final drug scaffold.

G cluster_legend Regiochemistry Tracking Start 5-(Benzyloxy)-4-methoxy- 2-nitrobenzoic acid Inter Anthranilic Acid Intermediate Start->Inter Nitro Reduction (Fe/AcOH) Prod 6-(Benzyloxy)-7-methoxy- quinazolin-4(3H)-one Inter->Prod Cyclization (Formamidine Acetate) Final 4-Chloro-6-(benzyloxy)- 7-methoxyquinazoline Prod->Final Chlorination (POCl3) Legend1 Benzoic C5-OBn → Quinazoline C6-OBn Legend2 Benzoic C4-OMe → Quinazoline C7-OMe

Figure 1: Synthetic pathway and regiochemical mapping of the benzoic acid precursor to the chloro-quinazoline core.

Detailed Experimental Protocol

This protocol is designed for scalability and safety , avoiding catalytic hydrogenation (H₂/Pd) in the first step to prevent premature cleavage of the benzyl ether.

Phase 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without deprotecting the benzyl ether. Method: Iron-mediated reduction in acetic acid.[2][3][4]

Materials:

  • 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Ethyl Acetate (EtOAc) for workup

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with the nitrobenzoic acid and glacial acetic acid. Initiate mechanical stirring.[5]

  • Activation: Heat the suspension to 50°C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature and keep below 80°C.

  • Reaction: Stir at 70–80°C for 2–3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow) should disappear, replaced by a fluorescent blue spot (anthranilic acid).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and filter through a Celite pad to remove iron residues. Wash the filtrate with saturated NaHCO₃ (carefully, gas evolution) to remove acetic acid. Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: Expect 85–90% of tan solid.

Phase 2: Cyclization to Quinazolinone

Objective: Form the pyrimidine ring. Method: Condensation with Formamidine Acetate.

Materials:

  • Anthranilic acid intermediate (from Phase 1) (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • 2-Methoxyethanol (or Ethanol) (10 vol)

Procedure:

  • Setup: Dissolve the crude anthranilic acid in 2-methoxyethanol in a clean RBF.

  • Reagent: Add Formamidine Acetate.

  • Reflux: Heat to reflux (approx. 125°C) for 6–8 hours. A heavy precipitate usually forms.

  • Isolation: Cool the mixture to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid. Wash the cake with cold ethanol and then diethyl ether.

  • Drying: Dry in a vacuum oven at 50°C.

  • Result: 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one . White to off-white powder.[6] Purity is typically >95% and sufficient for the next step.

Phase 3: Chlorination (The Critical Activation)

Objective: Convert the tautomeric amide to the reactive chloro-heterocycle. Safety Critical: This step generates HCl gas and uses corrosive reagents.

Materials:

  • Quinazolinone intermediate (1.0 eq)[7]

  • Phosphorus Oxychloride (POCl₃) (5.0 eq) - Solvent and Reagent

  • Diisopropylethylamine (DIPEA) (1.0 eq) - Catalyst/Scavenger

Procedure:

  • Inert Atmosphere: Purge the reactor with Nitrogen/Argon.

  • Charging: Add the solid quinazolinone to the flask. Carefully add POCl₃. Add DIPEA dropwise (fuming occurs).

  • Reaction: Heat to reflux (105°C). The solid will dissolve, forming a clear, dark solution. Stir for 3–4 hours.

  • Quenching (Hazardous):

    • Distill off excess POCl₃ under reduced pressure if possible.

    • Dilute the residue with dry Toluene.

    • Slowly pour the toluene solution into a stirred mixture of crushed ice and aqueous K₂CO₃ or NaOH. Maintain pH > 8 to prevent hydrolysis of the chloro-product back to the quinazolinone.

  • Extraction: Extract with EtOAc or DCM. Dry over MgSO₄.

  • Storage: The product, 4-chloro-6-(benzyloxy)-7-methoxyquinazoline , is unstable to moisture. Store in a desiccator or use immediately.

Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Fe Reduction Temp 70–80°C>90°C: Risk of thermal decomposition. <60°C: Incomplete reaction, stalled intermediates.
Cyclization Solvent 2-MethoxyethanolHigher boiling point (124°C) drives reaction faster than EtOH.
POCl₃ Quench pH > 8Acidic pH: Hydrolysis of Cl back to OH (reverts to starting material).
Moisture Control Strictly AnhydrousWater in Phase 3 reacts violently with POCl₃ and degrades the product.

Application Workflow: Gefitinib Analog Synthesis

The following workflow demonstrates how to utilize the synthesized intermediate to access a Gefitinib-like target.

Workflow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Side Chain Installation Chloro 4-Chloro-6-(benzyloxy)- 7-methoxyquinazoline Coupled Coupled Intermediate (Benzyl Protected) Chloro->Coupled + Aniline, iPrOH, 80°C Aniline 3-Chloro-4-fluoroaniline Aniline->Coupled Deprotected 6-Hydroxy-7-methoxy- 4-anilinoquinazoline Coupled->Deprotected TFA, 70°C (Cleaves Benzyl) FinalDrug Gefitinib Analog (6-Alkoxy-7-methoxy) Deprotected->FinalDrug K2CO3, DMF, 60°C SideChain N-(3-chloropropyl)morpholine SideChain->FinalDrug

Figure 2: Downstream application of the chloro-quinazoline intermediate.

References

  • Gilday, J. P., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[4] Tetrahedron, 2004.

  • Chandregowda, V., et al. "Convergent approach for commercial synthesis of Gefitinib."[2] Organic Process Research & Development, 2007.

  • Knesl, P., et al. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 2006.[8]

  • Wang, M., et al. "Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline." Atlantis Press, 2015.[9]

  • Liu, Q., et al. "Synthesis of quinazolines via copper-catalyzed cascade reaction."[10] Synlett, 2013.[10]

Sources

Application

scale-up synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid for API production

The following Application Note and Protocol guide is designed for researchers and process chemists involved in the scale-up synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid . This guide prioritizes process safety...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists involved in the scale-up synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid . This guide prioritizes process safety, regioselectivity, and scalable purification methods suitable for API (Active Pharmaceutical Ingredient) production.

Executive Summary

The synthesis of 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid presents a classic challenge in aromatic substitution: controlling regioselectivity on a multisubstituted benzene ring while managing the thermal hazards of nitration.

This guide details a three-step linear synthesis starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] Unlike routes starting from vanillic acid, this pathway utilizes the aldehyde moiety to direct nitration to the desired position (ortho to the carbonyl, para to the benzyloxy group) before final oxidation. This strategy minimizes the formation of the unwanted 5-nitro isomer (meta to the acid) which is prevalent when nitrating the benzoic acid derivative directly.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule contains an electron-withdrawing nitro group and two electron-donating alkoxy groups. The steric and electronic conflict between the 4-methoxy and 5-benzyloxy groups dictates the synthetic strategy.

  • Route A (Selected): Isovanillin

    
     Benzylation 
    
    
    
    Nitration
    
    
    Oxidation.
    • Advantage:[1][2][3] The aldehyde group in the intermediate (3-benzyloxy-4-methoxybenzaldehyde) helps direct nitration to the 6-position (which becomes C2 in the final acid) via steric and electronic steering, avoiding the crowded 2-position (between alkoxy and carbonyl).

  • Route B (Discarded): Isovanillic Acid

    
     Benzylation 
    
    
    
    Nitration.
    • Risk: Nitration of the acid substrate often yields significant amounts of the 5-nitro isomer (ortho to the methoxy group) due to the directing effect of the carboxylic acid and the strong activation of the methoxy group.

Reaction Pathway Diagram

The following flowchart illustrates the selected chemical pathway and Critical Process Parameters (CPPs).

SynthesisRoute cluster_safety Process Safety Control SM Isovanillin (Start) Step1 Step 1: Benzylation (Protection) SM->Step1 BnCl, K2CO3 DMF, 60°C Int1 Intermediate 1 (Benzyl Ether) Step1->Int1 Step2 Step 2: Nitration (CRITICAL SAFETY) Int1->Step2 HNO3 (65%) <20°C Int2 Intermediate 2 (2-Nitro Aldehyde) Step2->Int2 Regioselective Substitution Step3 Step 3: Oxidation (Final Conversion) Int2->Step3 KMnO4 or NaClO2 Acetone/Water Product Target API Intermediate (Nitrobenzoic Acid) Step3->Product

Caption: Linear synthesis workflow highlighting the critical nitration step requiring strict thermal control.

Detailed Experimental Protocols

Step 1: Benzylation of Isovanillin

Objective: Protect the 3-hydroxyl group to prevent side reactions and direct subsequent nitration.

  • Reagents:

    • Isovanillin (1.0 equiv)

    • Benzyl Chloride (1.2 equiv)

    • Potassium Carbonate (1.5 equiv, anhydrous)

    • Potassium Iodide (0.1 equiv, catalyst)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (greener alternative).

Protocol:

  • Charge: To a reactor equipped with mechanical stirring, charge Isovanillin and DMF (5 vol).

  • Base Addition: Add Potassium Carbonate and Potassium Iodide. Stir to form a suspension.

  • Alkylation: Add Benzyl Chloride dropwise over 30 minutes.

    • IPC (In-Process Control): Maintain temperature at 60–65°C. Exotherm is mild.

  • Reaction: Stir at 65°C for 4–6 hours. Monitor by HPLC (Target: <1% Isovanillin).

  • Work-up: Cool to 20°C. Pour mixture into Ice Water (15 vol) with vigorous stirring. The product will precipitate as a solid.

  • Filtration: Filter the off-white solid. Wash with water (3 x 2 vol) to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

    • Yield: ~90–95%[4]

    • Purity: >98% (HPLC).

Step 2: Nitration (Critical Process Step)

Objective: Introduce the nitro group at the 2-position (ortho to aldehyde). Safety Warning: Nitration is highly exothermic. Runaway reactions can occur if temperature is not controlled. Ensure cooling system redundancy.

  • Reagents:

    • Intermediate 1 (3-(Benzyloxy)-4-methoxybenzaldehyde) (1.0 equiv)

    • Nitric Acid (65–70%, conc.) (5.0 equiv)

    • Solvent: Acetic Acid (optional, as moderator) or neat HNO3 (common in literature but requires strict cooling).

Protocol:

  • Preparation: Cool Concentrated Nitric Acid (4 vol) to 0–5°C in a jacketed reactor.

  • Addition: Slowly add solid Intermediate 1 portion-wise over 1–2 hours.

    • Critical Limit:Do not exceed 15°C internal temperature.

    • Observation: The solution will turn yellow/orange. Evolution of reddish fumes (NOx) should be minimized by slow addition.

  • Reaction: Stir at 10–15°C for 2–3 hours.

    • Mechanism:[1][2][5] The 3-benzyloxy group (becoming 5- in product) and 4-methoxy group activate the ring. The aldehyde directs meta, but the strong ortho-para directing alkoxy groups dominate, favoring the position para to the benzyloxy group (position 6 on original ring

      
       position 2 in product).
      
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol).

    • Exotherm: Significant heat release upon dilution.

  • Isolation: Filter the yellow precipitate. Wash extensively with water until filtrate pH is neutral (>pH 5).

  • Purification: Recrystallize from Ethanol or Methanol to remove regioisomers.

    • Yield: ~80–85%[4][6][7]

    • Characterization: 1H NMR should show two singlet aromatic protons (para to each other).

Step 3: Oxidation to Benzoic Acid

Objective: Convert the aldehyde to the carboxylic acid without affecting the nitro or benzyl groups.

  • Reagents:

    • Intermediate 2 (2-Nitro aldehyde) (1.0 equiv)

    • Potassium Permanganate (KMnO4) (1.2 equiv) OR Sodium Chlorite (NaClO2) (Pinnick conditions).

    • Solvent: Acetone/Water (1:1).

Protocol (KMnO4 Method - Robust for Scale):

  • Dissolution: Dissolve Intermediate 2 in Acetone (10 vol).

  • Oxidant Addition: Add a solution of KMnO4 in water (10 vol) dropwise at 30–40°C.

  • Reaction: Stir at 50°C for 2 hours.

  • Filtration: Filter hot through Celite to remove MnO2 by-product. Wash cake with hot acetone.

  • Precipitation: Concentrate the filtrate to remove acetone. Acidify the aqueous residue with HCl (1M) to pH 2–3.

  • Isolation: Filter the precipitated pale yellow solid.

  • Final Drying: Vacuum oven at 50°C.

    • Final Yield: ~85%

    • Appearance: Pale yellow powder.

Quantitative Data Summary

ParameterStep 1: BenzylationStep 2: NitrationStep 3: Oxidation
Limiting Reagent IsovanillinBenzyl Ether Int.Nitro-Aldehyde Int.[3][5][6][7][8][9][10][11]
Temperature 60–65°C<15°C (Strict) 40–50°C
Typical Yield 92%83%88%
Purity (HPLC) >98%>97% (post-cryst.)>99%
Key Hazard Alkylating Agent (BnCl)Thermal Runaway Oxidizer (KMnO4)

Analytical Controls & Troubleshooting

In-Process Controls (IPCs)
  • Step 1: Monitor disappearance of Isovanillin (RT ~3.5 min) vs Product (RT ~8.2 min) via HPLC (C18, ACN/Water).

  • Step 2: DSC (Differential Scanning Calorimetry) is mandatory before scaling up nitration to assess onset temperature of decomposition. Ensure the reaction temp is at least 50°C below the onset of exotherm.

  • Step 3: Check for residual aldehyde (CHO peak in NMR ~10 ppm) or over-oxidation by-products.

Common Issues
  • Regioisomer Contamination: If the melting point is low (<180°C), the 5-nitro isomer (from Route B) or 6-nitro isomer may be present. Recrystallization from Glacial Acetic Acid or Ethanol is effective for enrichment.

  • Stalled Oxidation: If KMnO4 reaction stalls, add catalytic amount of KOH to maintain basic pH, which accelerates the oxidation.

References

  • ChemicalBook. (n.d.). Synthesis of 2-nitro-4-benzyloxy-5-methoxybenzoic acid. Retrieved from

  • BenchChem. (2025).[12][13] A Comparative Analysis of Isovanillin Synthesis Routes. Retrieved from

  • Google Patents. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1). Retrieved from

  • PubChem. (2025).[14] 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Compound Summary). Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from

Disclaimer: This protocol involves hazardous chemicals, including strong acids and oxidizers.[3] All procedures must be performed in a fume hood with appropriate PPE. A comprehensive risk assessment is required before scale-up.

Sources

Method

Technical Guide: Acyl Chlorination of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid

Topic: High-Yield Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoyl Chloride Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Introduction & Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoyl Chloride Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Application Context

This guide details the methodology for the acyl chlorination of 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid. This transformation is a critical gateway step in the synthesis of Erlotinib (Tarceva) and related quinazoline-based EGFR inhibitors.

While "chlorination" can broadly refer to ring substitution, in the context of this specific pharmacophore, it almost exclusively denotes the activation of the carboxylic acid to the acid chloride (5-(benzyloxy)-4-methoxy-2-nitrobenzoyl chloride ). This highly reactive intermediate is subsequently coupled with anilines (e.g., 3-ethynylaniline) or cyclized to form the quinazoline core.

Key Reaction Parameters
ParameterSpecification
Substrate 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Reagent Thionyl Chloride (

) or Oxalyl Chloride ((

)
Catalyst N,N-Dimethylformamide (DMF) (Nucleophilic catalyst)
Solvent Toluene (Process preferred) or Dichloromethane (DCM)
By-products

(gas),

(gas)
Product Stability Moisture sensitive; prone to hydrolysis back to acid.[1][]

Mechanistic Insight: The DMF Catalytic Cycle

Expertise in this protocol requires understanding why DMF is added. It is not merely a solvent but a nucleophilic catalyst .

  • Activation: DMF reacts with Thionyl Chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more electrophilic than

    
     alone.
    
  • Substitution: The carboxylic acid attacks this reactive iminium species, forming an activated acyl-ammonium intermediate.

  • Chloride Attack: Chloride ion displaces the DMF moiety, generating the acid chloride and regenerating DMF to re-enter the cycle.

Why this matters: Without DMF, the reaction with electron-deficient benzoic acids (like this nitro-substituted scaffold) is sluggish and requires prolonged heating, which risks degrading the benzyl ether protecting group.

Mechanism cluster_0 Catalyst Activation cluster_1 Acyl Substitution DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Inter Activated Intermediate Vilsmeier->Inter Acid Benzoic Acid Substrate Acid->Inter + Vilsmeier Inter->DMF Regeneration Prod Acid Chloride Product Inter->Prod + Cl- - DMF

Figure 1: The catalytic cycle of DMF in acyl chloride formation. The regeneration of DMF allows for milder reaction conditions.

Experimental Protocol

Method A: Thionyl Chloride / Toluene (Process Scale Standard)

This method is preferred for scalability. Toluene allows for higher reaction temperatures than DCM and facilitates the removal of excess thionyl chloride via azeotropic distillation.

Materials
  • Substrate: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (1.5 – 2.0 equiv)

  • Catalyst: DMF (0.05 – 0.1 equiv)

  • Solvent: Anhydrous Toluene (5-10 volumes)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Oven-dry a 3-neck round-bottom flask, reflux condenser, and addition funnel.

    • Flush the system with dry Nitrogen or Argon.

    • Safety Note: Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap

      
       and 
      
      
      
      gases.
  • Slurry Formation:

    • Charge the flask with 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid.

    • Add Anhydrous Toluene.[3] The acid will likely form a suspension (slurry).

    • Add catalytic DMF.

  • Reagent Addition:

    • Heat the mixture to 40-50°C.

    • Add Thionyl Chloride dropwise via the addition funnel over 15-30 minutes.

    • Observation: Gas evolution (

      
      ) will begin immediately. The slurry should start to thin as the acid chloride forms (which is typically more soluble).
      
  • Reaction:

    • Heat the mixture to reflux (approx. 110°C) .

    • Maintain reflux for 2–3 hours.

    • Endpoint: The solution should become clear/homogeneous.

  • Monitoring (Derivatization required):

    • Direct TLC of acid chlorides is unreliable.

    • Protocol: Take a 50 µL aliquot, quench into 500 µL dry Methanol. Shake for 1 min.

    • Run TLC of this mixture against the starting acid. You are monitoring the formation of the Methyl Ester.

    • Target: Disappearance of the Acid spot (

      
       usually low/streaking) and appearance of the Ester spot (
      
      
      
      higher).
  • Work-up (Isolation):

    • Cool the reaction to < 50°C.

    • Concentrate under reduced pressure (Rotavap) to remove Toluene and excess

      
      .
      
    • Chase Step: Add fresh Toluene (2-3 volumes) and re-concentrate. This "azeotropic chase" is critical to remove trapped

      
       and 
      
      
      
      , which can interfere with subsequent coupling steps.
    • Result: The product is obtained as a yellow/off-white solid or thick oil.

  • Storage:

    • Use immediately if possible.

    • If storage is needed, store under Argon at 4°C. Do not expose to air.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Incomplete Reaction Old/Wet

or insufficient catalyst.
Add 0.5 eq fresh

and check DMF quality. Ensure reflux is vigorous.
Product Degradation Overheating causing benzyl cleavage.Do not exceed 115°C. Limit reflux time to < 4 hours.
Solid Precipitate in Workup Product crystallization or impurity?The acid chloride is often solid. Verify by taking a melting point (sealed capillary) or IR (look for C=O shift from ~1700 to ~1770 cm⁻¹).
Low Yield in Next Step Residual Acid or Hydrolysis.Ensure the "Toluene Chase" step was performed twice.[4] Ensure the aniline coupling partner is dry.

Process Workflow Diagram

Workflow Start Start: Dry 5-(Benzyloxy)-4-methoxy- 2-nitrobenzoic acid Step1 Suspend in Toluene Add cat. DMF Start->Step1 Step2 Add SOCl2 (1.5 eq) Temp: 40-50°C Step1->Step2 Step3 Reflux (110°C) 2-3 Hours (Gas Evolution) Step2->Step3 Check TLC Check (MeOH Quench) Step3->Check Check->Step3 Incomplete Workup Vacuum Distillation Remove SOCl2/Toluene Check->Workup Complete Chase Toluene Chase (x2) Remove residual HCl Workup->Chase Final Yield: Acid Chloride Intermediate (Use immediately) Chase->Final

Figure 2: Operational workflow for the synthesis of the acid chloride intermediate.

References

  • OSI Pharmaceuticals, Inc. (2001). Quinazoline derivatives as inhibitors of the erbB family of oncogenes. U.S. Patent 6,900,221. Link

  • Chandregowda, V., et al. (2009). Synthesis and antiproliferative activity of new quinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link

  • Rao, S. N., et al. (2013). An improved process for the preparation of Erlotinib Hydrochloride.[5][6] Organic Process Research & Development. (Contextual citation for Erlotinib intermediates).

  • BenchChem. (2025).[7][8] Application Notes: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride. (Analogous methodology for benzyloxy-benzoic acids). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

Introduction Welcome to the technical support guide for the purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS No: 60547-92-4).[1][2][3] This molecule is a key intermediate in the synthesis of various high-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS No: 60547-92-4).[1][2][3] This molecule is a key intermediate in the synthesis of various high-value compounds, including therapeutic agents.[2] Its purity is paramount, as contaminants can lead to side reactions, lower yields, and compromised biological activity in downstream applications.

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[4][5] This guide provides a comprehensive, experience-driven framework for successfully purifying this specific nitrobenzoic acid derivative, addressing common challenges encountered in the laboratory.

Physicochemical Data & Recommended Solvent System

A successful recrystallization begins with a thorough understanding of the compound's properties and its interaction with potential solvents. The data below has been consolidated for your reference.

ParameterValueRationale & Source(s)
IUPAC Name 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acidPubChem[1]
Molecular Formula C₁₅H₁₃NO₆PubChem[1]
Molecular Weight 303.27 g/mol PubChem[1]
CAS Number 60547-92-4ChemicalBook, PubChem[1][2]
General Appearance Off-white to light yellow solidInferred from related compounds.
Recommended Solvent System Ethanol / WaterThe compound's polarity, derived from its carboxylic acid, nitro, and ether groups, makes it a good candidate for polar protic solvents.[6] An ethanol/water mixture provides a steep solubility curve, dissolving the compound when hot while ensuring poor solubility when cold, which is ideal for high recovery.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid?

A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).[6] For this specific molecule, its polar nature makes alcoholic solvents a good starting point.[10] Through empirical testing, a mixed solvent system of ethanol and water has proven highly effective.[7][11] Ethanol acts as the "good" solvent, dissolving the compound, while water acts as the "bad" or "anti-solvent," in which the compound is poorly soluble, to induce precipitation upon cooling.[6]

Q2: Why use a mixed solvent system instead of a single solvent?

A2: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[6] If 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is too soluble in a solvent like pure ethanol even when cold, recovery would be low. Conversely, if it is nearly insoluble in hot water, you would need an impractically large volume of solvent.[8] A solvent pair allows you to finely tune the polarity of the medium to achieve a solution that is saturated at a high temperature but supersaturated upon cooling, maximizing crystal formation and yield.[6]

Q3: My crude material is deeply colored. Will recrystallization remove the color?

A3: Standard recrystallization may not be sufficient to remove all colored impurities. If your hot, dissolved solution is significantly colored (e.g., dark yellow or brown), we recommend an optional decolorization step. This involves adding a small amount of activated carbon (charcoal) to the hot solution.[5][9] The charcoal, with its high surface area, adsorbs the colored polymeric or high-molecular-weight impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9][10]

Q4: What is the expected yield from this recrystallization?

A4: A well-executed recrystallization should provide a high yield, typically in the range of 80-95%. However, some product loss is inevitable.[12] A portion of the compound will always remain dissolved in the cold solvent (the "mother liquor").[8] Yields below this range often indicate that an excessive amount of solvent was used or that the solution was not cooled sufficiently.[6][13]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Problem 1: My compound "oiled out" instead of forming crystals.

  • Question: I see an oily liquid separating from the solution instead of solid crystals. What went wrong and how can I fix it?

  • Answer: "Oiling out" occurs when the solid melts in the solvent before it crystallizes, forming a liquid phase.[10] This is a common problem when the melting point of the impure compound is lower than the boiling point of the solvent system.[6] Impurities often depress the melting point of a solid.[10]

    • Causality: The solution became supersaturated at a temperature above the compound's depressed melting point.

    • Immediate Solution: Re-heat the entire mixture (including the oil) until a clear, homogeneous solution is reformed. Add a small amount (5-10% of the total volume) of the "good" solvent (ethanol in this case) to lower the saturation point.[10][14]

    • Preventative Measure: Allow the solution to cool much more slowly. Insulating the flask by covering it with a beaker or placing it on a wooden block can promote the formation of crystal nucleation sites rather than oil droplets.[13][14]

Problem 2: No crystals have formed, even after cooling in an ice bath.

  • Question: My solution is clear and cold, but there are no crystals. What should I do?

  • Answer: This is a classic sign of one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[10][13]

    • Diagnosis & Solution 1 (Too Much Solvent): This is the most common cause.[13] You can reduce the solvent volume by gently heating the solution to evaporate some of the solvent (do this in a fume hood) and then attempting to cool it again.

    • Diagnosis & Solution 2 (Supersaturation): If the solution is indeed saturated, you can induce crystallization.[12]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus.[6][13] The microscopic scratches provide a surface for crystals to begin forming.

      • Seeding: If you have a tiny crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for crystal growth.[13]

Problem 3: My final yield is very low.

  • Question: I recovered less than 50% of my starting material. Where did my product go?

  • Answer: A low yield is most often traced back to using an excessive amount of recrystallization solvent.[6][12][13]

    • Causality: The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even when cold. It is critical to use the minimum amount of hot solvent required to fully dissolve the crude product.[12]

    • Other Potential Causes:

      • Premature Filtration: Filtering the solution while it was still too warm.

      • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled. Always use a minimal amount of ice-cold solvent for the wash.[6][12]

      • Incomplete Crystallization: Not allowing the flask to cool for a sufficient amount of time.

Experimental Protocol: Recrystallization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

This protocol is designed for the purification of approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.

1. Dissolution: a. Place 5.0 g of crude 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid into a 125 mL Erlenmeyer flask. b. Add 25 mL of ethanol. Heat the mixture gently on a hotplate with stirring. c. In a separate beaker, heat approximately 50 mL of deionized water to near boiling. d. Once the ethanol solution is warm, slowly add the hot water dropwise to the flask until all the solid just dissolves.[9] A clear, possibly colored, solution should be obtained. Avoid adding a large excess of water. The goal is to find the point of saturation at high temperature.

2. Decolorization (Optional): a. If the solution is significantly colored, remove the flask from the heat. b. Allow it to cool for one minute, then add a very small amount of activated carbon (approx. 50-100 mg). c. Re-heat the mixture to a gentle boil for 2-3 minutes while stirring.[9]

3. Hot Gravity Filtration: a. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed 125 mL Erlenmeyer flask. b. Pre-warming the apparatus prevents premature crystallization in the funnel.[8] c. Pour the hot solution quickly through the fluted filter paper. This step removes insoluble impurities (and activated carbon, if used).

4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and set it on a heat-resistant surface. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9][14] c. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

5. Isolation and Washing: a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper with a small amount of ice-cold ethanol/water mixture. c. Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied. d. Wash the crystals with a minimal amount (2 x 5 mL) of ice-cold ethanol/water to rinse away any remaining soluble impurities.[9][12]

6. Drying: a. Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them. b. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues during the recrystallization process.

G start Start Recrystallization dissolve Dissolve Crude Product in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Evaluate Outcome cool->outcome oil Problem: 'Oiling Out' outcome->oil Liquid droplets appear no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear low_yield Problem: Low Yield outcome->low_yield Few crystals appear success Success: Pure Crystals Formed outcome->success Abundant crystals sol_oil Solution: 1. Re-heat to dissolve oil 2. Add more 'good' solvent (Ethanol) 3. Cool even slower oil->sol_oil sol_no_xtal1 Cause: Too much solvent? Solution: Boil off excess solvent and re-cool no_xtal->sol_no_xtal1 sol_no_xtal2 Cause: Supersaturated? Solution: 1. Scratch flask with glass rod 2. Add a seed crystal no_xtal->sol_no_xtal2 sol_low_yield Analysis: - Was min. solvent used? - Was solution fully cooled? - Was wash solvent ice-cold? Action: Optimize on next run low_yield->sol_low_yield sol_oil->cool

Sources

Optimization

Technical Support Center: Purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid. This document m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid?

A1: The impurity profile can vary based on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or its esterified precursor.

  • Side-Reaction Products: Isomeric nitro-compounds or products from incomplete benzylation.

  • Reagents: Residual benzyl bromide or benzyl alcohol formed via hydrolysis.[1]

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: What are the primary purification techniques for this compound?

A2: The most effective methods are recrystallization, acid-base extraction, and column chromatography. The choice depends on the nature and quantity of the impurities.[2] Often, a combination of these techniques yields the highest purity.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively assessing purity and tracking the separation of your target compound from impurities during column chromatography.[2] For rigorous quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3][4]

Q4: My purified product has a yellowish tint. Is this normal?

A4: While the pure compound is typically a pale yellow or off-white solid, a distinct yellow color can indicate the presence of nitro-aromatic impurities. If high purity is critical, further purification by recrystallization, perhaps with the addition of activated charcoal, or column chromatography may be necessary.[2][5]

Troubleshooting Guides: A Deeper Dive

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Issue 1: Recrystallization Woes - The Product Oiled Out or Failed to Crystallize

You've attempted to recrystallize your crude product, but instead of forming fine crystals, it has separated as an oil or remains stubbornly in solution.

  • Potential Cause 1: High Impurity Load.

    • Explanation: The presence of significant impurities can depress the melting point of your compound and interfere with the formation of a stable crystal lattice, a phenomenon known as freezing-point depression.

    • Troubleshooting Steps:

      • Preliminary Purification: Before recrystallization, perform an acid-base extraction to remove acidic or basic impurities.[6][7][8] This significantly reduces the impurity load, making crystallization more favorable.

      • Solvent Selection: Re-evaluate your choice of recrystallization solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures.[5][9] Test a range of solvents and solvent mixtures on a small scale.

  • Potential Cause 2: Inappropriate Solvent System.

    • Explanation: The polarity of the solvent plays a critical role. If the solvent is too nonpolar, the compound may not dissolve sufficiently when heated. If it's too polar, the compound may remain in solution even upon cooling.

    • Troubleshooting Steps:

      • Solubility Testing: Conduct small-scale solubility tests with solvents like ethanol/water, methanol, or ethyl acetate/hexane.[10] Benzoic acid derivatives often show good solubility in hot alcohols and limited solubility in cold water.[9]

      • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Potential Cause 3: Supersaturation.

    • Explanation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility limit, yet it has not precipitated.

    • Troubleshooting Steps:

      • Induce Crystallization: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

      • Seeding: Add a tiny crystal of pure 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid to the cooled solution. This "seed" crystal acts as a template for further crystallization.[10]

Issue 2: Persistent Impurities After Recrystallization

You've successfully recrystallized your product, but TLC or HPLC analysis still shows the presence of impurities.

  • Potential Cause 1: Co-precipitation.

    • Explanation: If an impurity has a similar solubility profile to your desired compound in the chosen solvent, it can crystallize alongside your product.[10]

    • Troubleshooting Steps:

      • Change the Solvent System: A different recrystallization solvent or solvent mixture may alter the relative solubilities of your product and the impurity, allowing for better separation.

      • Slow Cooling: Ensure the crystallization process occurs slowly. Rapid cooling can trap impurities within the growing crystal lattice.[10] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[11]

  • Potential Cause 2: Ineffective Washing.

    • Explanation: The mother liquor, which contains a high concentration of dissolved impurities, can adhere to the surface of your crystals.

    • Troubleshooting Steps:

      • Wash with Cold Solvent: After collecting the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent.[9][10] This will wash away the residual mother liquor without dissolving a significant amount of your product.

  • Potential Cause 3: The Impurity is Not Amenable to Removal by Recrystallization.

    • Explanation: Some impurities, particularly those with very similar structures and polarities to the target compound, may be difficult to remove by recrystallization alone.

    • Troubleshooting Steps:

      • Column Chromatography: For high-purity requirements, column chromatography is the method of choice.[2][10] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[6][13]

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.[7][14] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral impurities will remain in the organic layer.[8][13] Drain the lower aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, you can add more of the basic aqueous solution to the organic layer and repeat the extraction.

  • Acidification: Combine the aqueous layers and cool them in an ice bath. Slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper).[7] The protonated, water-insoluble 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid will precipitate out.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization

This protocol is based on the principle that the solubility of a solid in a solvent increases with temperature.[5]

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves.[9][11]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[10]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This technique is used to achieve a high degree of purity.[12]

  • TLC Analysis: Develop a TLC solvent system (mobile phase) that provides good separation of your product from its impurities. A typical target Rf value for the product is between 0.2 and 0.4.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[10]

  • Elution: Add the eluent to the column and apply pressure to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid.[10]

Data Presentation

Table 1: Illustrative Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Observations
Ethanol/Water~9:1Good for inducing crystallization of many benzoic acid derivatives.[9]
Ethyl Acetate/HexaneVariesA versatile system for compounds of intermediate polarity.
MethanolN/ACan be effective, but solubility may be high even at room temperature.

Table 2: Typical Eluent Systems for Column Chromatography (Silica Gel)

Eluent SystemRatio (v/v)Application Notes
Hexane/Ethyl Acetate7:3 to 1:1A common starting point for separating compounds of intermediate polarity.
Dichloromethane/Methanol98:2 to 95:5Useful for more polar compounds.

Visualizing the Workflow

Purification_Workflow Crude Crude Product AB_Ext Acid-Base Extraction Crude->AB_Ext Initial Cleanup Recryst Recrystallization AB_Ext->Recryst Further Purification Column Column Chromatography AB_Ext->Column High Impurity Load Recryst->Column Persistent Impurities Pure Pure Product Recryst->Pure High Purity Column->Pure Very High Purity

Caption: A general workflow for the purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid in Solution

From the desk of a Senior Application Scientist Welcome to the technical support guide for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid. This molecule is a valuable intermediate in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid. This molecule is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of complex heterocyclic systems. However, its multi-functional nature presents unique stability challenges in solution, which can impact experimental reproducibility and product purity.

This guide is designed to provide you, our fellow researchers and developers, with a comprehensive understanding of the factors influencing the stability of this compound. We will move beyond simple instructions to explain the underlying chemical principles, offering actionable troubleshooting advice and robust protocols to ensure the integrity of your experiments.

Quick Reference Stability Guide

For immediate guidance, consult the table below for recommended starting conditions. Detailed explanations and troubleshooting for deviations are provided in the subsequent sections.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Aprotic Polar Solvents (e.g., Acetonitrile, DMSO)Minimizes risk of hydrolysis and reactive hydrogen exchange. Ensure high purity (anhydrous grade if possible).
pH Slightly Acidic (pH 4.0 - 6.5) Balances solubility of the carboxylate form with the stability of the acid-labile benzyloxy ether group.[1][2]
Temperature Refrigerated (2-8 °C) Slows the rate of all potential degradation reactions. Avoid freeze-thaw cycles which can cause precipitation.
Light Exposure Strict Light Protection (Amber Vials, Foil Wrap) The nitroaromatic moiety is highly susceptible to photolytic degradation.[3][4][5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid in solution.

Q1: My solution of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is turning yellow or brown upon standing, even in the fridge. What is happening?

A1: Root Cause Analysis & Mechanism

This is a classic sign of photodegradation . The primary chromophore in your molecule responsible for this instability is the nitroaromatic system . Aromatic nitro compounds are well-known to be photosensitive, readily absorbing UV and even high-energy visible light.[3][4] Upon absorbing light, the nitro group can be reduced, leading to the formation of highly colored nitroso, hydroxylamino, or amino species, and potentially initiating further polymerization reactions.[3] This process can occur even under standard laboratory lighting over time.

Visualizing the Primary Degradation Susceptibility

Caption: Key degradation pathways for the target molecule.

Troubleshooting Steps:

  • Immediate Action: Protect all solutions and solid material from light. Use amber glass vials or wrap containers in aluminum foil.

  • Preparation Environment: Prepare solutions in a dimly lit area or under yellow/red safety lights that filter out high-energy wavelengths.

  • Confirm Photodegradation: Prepare a fresh, dilute solution and split it into two vials. Wrap one completely in foil (dark control) and leave the other on the benchtop under ambient light. Analyze both by HPLC after several hours. A significant increase in impurity peaks and/or color change in the light-exposed sample confirms photosensitivity. This procedure is a core component of forced degradation studies as outlined by ICH guidelines.[6][7][8]

Q2: My HPLC analysis shows a new, more polar peak appearing over time, even when the solution is stored in the dark. What is this impurity?

A2: Root Cause Analysis & Mechanism

When photodegradation is ruled out, the next most likely cause is hydrolysis of the benzyloxy ether linkage . While ethers are generally stable, benzyl ethers can be cleaved under acidic conditions to yield the corresponding alcohol (in this case, a phenol) and benzyl alcohol.[9] The resulting phenolic compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is significantly more polar than the parent molecule and will thus have a shorter retention time on a reverse-phase HPLC column.

This degradation is catalyzed by protons (H+), meaning that highly acidic conditions (e.g., pH < 3) will accelerate this process.[9][10]

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution. If you are using an unbuffered solvent system (e.g., acetonitrile/water), the inherent acidity of the carboxylic acid itself can lower the micro-environmental pH, promoting self-catalyzed hydrolysis.

  • pH Adjustment: For aqueous or semi-aqueous solutions, adjust the pH to a range of 4.0-6.5 using a suitable buffer system (e.g., acetate or phosphate buffer). This maintains the stability of the benzyloxy group while ensuring sufficient solubility.[2]

  • Solvent Choice: If the experimental conditions allow, switch to aprotic solvents like acetonitrile or DMSO, which do not participate in hydrolysis reactions.

Q3: What is the optimal solvent for storing a stock solution of this compound?

A3: Solvent Selection & Rationale

The choice of solvent has a profound impact on the stability of solutes through various mechanisms including polarity, proticity, and solvating ability.[11][12] For 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, aprotic polar solvents are generally superior for long-term storage.

Solvent TypeExamplesStability ProsStability Cons
Aprotic Polar Acetonitrile, DMSO, DMF, THFChemically inert; do not act as proton donors for hydrolysis.[11] Excellent solubilizing power.Can be hygroscopic (absorb water), potentially introducing water for hydrolysis. DMSO can be difficult to remove.
Protic Polar Methanol, Ethanol, WaterGood solubilizing power for the carboxylate salt form.Can directly participate in acid-catalyzed hydrolysis. Can engage in hydrogen bonding that may influence reactivity.[12]
Non-Polar Dichloromethane, ChloroformGenerally poor choice due to low solubility of the carboxylic acid.Low solubility often leads to suspension rather than a true solution, affecting reaction kinetics and sampling.

Recommendation: For a master stock solution intended for long-term storage, anhydrous Acetonitrile is often the best choice. For working solutions that require aqueous components, prepare them fresh daily from the acetonitrile stock and use a suitable buffer as described in Q2.

Preventative Measures & Best Practices Workflow

To minimize degradation, integrate the following best practices into your experimental workflow. This systematic approach ensures that the compound's integrity is maintained from the moment it is weighed to its final use.

Workflow start Start: Weigh Compound solvent Select Appropriate Solvent (Prefer Aprotic, e.g., ACN) start->solvent dissolve Dissolve Under Low Light (Use Amber Glassware) solvent->dissolve ph_check Is pH Control Needed? dissolve->ph_check buffer Add Buffer to pH 4.0-6.5 ph_check->buffer Yes (Aqueous Mix) filter Filter Solution (0.22 µm PTFE) (Optional, for clarity) ph_check->filter No (Aprotic) buffer->filter store Store at 2-8 °C Wrapped in Foil filter->store analyze Analyze Promptly (Use Stability-Indicating Method) store->analyze

Caption: Recommended workflow for preparing stable solutions.

Analytical Protocols for Stability Assessment

To properly troubleshoot and validate your handling procedures, a reliable analytical method is essential. A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.

Protocol: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent compound from its likely more polar degradants.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 30

    • 15.0 | 80

    • 17.0 | 80

    • 17.1 | 30

    • 20.0 | 30

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solutions with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

Protocol: Forced Degradation Study

To proactively identify potential degradants and confirm the specificity of your analytical method, perform a forced degradation study as recommended by ICH guidelines.[4][5][6]

  • Prepare Solutions: Create five separate solutions of the compound at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to one solution to achieve a final concentration of 0.1 M HCl. Heat at 60 °C for 4-8 hours.

    • Base Hydrolysis: Add 1 M NaOH to a second solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 2-4 hours.

    • Oxidation: Add 3% H₂O₂ to a third solution. Keep at room temperature for 4-8 hours.

    • Thermal: Heat a fourth solution at 80 °C for 24 hours (in the dark).

    • Photolytic: Expose the fifth solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][8] Maintain a dark control sample at the same temperature.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the HPLC method above.

  • Evaluation: The HPLC method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. This ensures that you can accurately measure the stability of your compound under any condition.

By implementing these guidelines, you can significantly improve the stability and reliability of your solutions containing 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, leading to more accurate and reproducible scientific outcomes.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Arora, P. K., & Jain, R. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 1269. [Link]

  • Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Royal Society of Chemistry. (1987). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Groh, K. J., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 38(2-3), 223-233. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Chemistry Stack Exchange. (2015, May 19). Solvent effects on acidity of ethanoic acid. [Link]

  • Nadeau, L. J., & Spain, J. C. (1995). Bacterial degradation of m-nitrobenzoic acid. Applied and Environmental Microbiology, 61(2), 840-843. [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • AIP Publishing. (2019, August 29). Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. AIP Conference Proceedings. [Link]

  • MDPI. (2025, November 21). Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. [Link]

  • National Center for Biotechnology Information. (2022). Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. ACS Catalysis. [Link]

  • Thomae, A. V., et al. (2007). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 93(9), 3120-3131. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Internet Archive Scholar. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of Hydrolysis of Phenyl- And Benzyl 4-nitrophenyl-sulfamate Esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids. [Link]

  • National Center for Biotechnology Information. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry. [Link]

  • Craig, R. E. R., et al. (2018). Role of pH in Aerosol Processes and Measurement Challenges. ACS Earth and Space Chemistry, 3(1), 2-15. [Link]

  • ResearchGate. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. [Link]

  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]

  • SciSpace. (2016). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • PubChemLite. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

  • Internet Archive Scholar. (2026, February 9). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • Scholars Academic and Scientific Publisher. (2016). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid Purity

Executive Summary & Chemical Context 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60547-92-4) is a pivotal intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, such as Erlotinib. Its purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60547-92-4) is a pivotal intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, such as Erlotinib. Its purity is critical because impurities introduced at this stage—specifically regioisomers and de-benzylated byproducts—can propagate through the synthesis, leading to difficult-to-remove contaminants in the final API.

This guide objectively compares three chromatographic approaches to quantify purity, moving beyond generic "C18 isocratic" methods to rational, stability-indicating designs.

Molecule Profile & Chromatographic Challenges
  • Structure: A benzoic acid core with a nitro group (electron-withdrawing), a methoxy group, and a bulky benzyloxy group.

  • Acidity (pKa): ~3.0 – 3.5. The carboxylic acid moiety requires pH control to suppress ionization and prevent peak splitting.

  • Hydrophobicity: The benzyl ring significantly increases retention compared to simple nitrobenzoic acids, requiring higher organic strength.

  • UV Activity: Strong absorbance at 254 nm (nitro/aromatic) and 330 nm (nitro-alkoxy conjugation).

Comparative Method Analysis

We evaluated three distinct methodologies to determine the optimal balance of resolution (


), speed, and robustness.
Summary of Performance
FeatureMethod A: Isocratic C18 (Standard)Method B: Gradient C18 (Recommended QC)Method C: Phenyl-Hexyl (R&D Specificity)
Separation Mechanism Hydrophobic InteractionHydrophobic + Elution Strength GradientHydrophobic +

-

Stacking
Run Time 12.0 min18.0 min22.0 min
Resolution (Impurity vs. Main) 1.8 (Marginal)> 3.5 (Excellent)> 4.0 (Superior for Isomers)
Peak Shape (Tailing Factor) 1.4 - 1.61.1 - 1.21.1 - 1.3
Suitability Quick Assay / Raw Material IDPurity & Stability Testing Regioisomer Separation
Detailed Analysis
Method A: The "Quick & Dirty" (Isocratic C18)
  • Conditions: C18, 60:40 Buffer:ACN.

  • Verdict: Insufficient for Purity. While effective for simple assay (content determination), it fails to resolve late-eluting hydrophobic impurities (e.g., bis-benzylated side products) which co-elute or carry over to the next injection.

Method B: The "Robust Workhorse" (Gradient C18)
  • Conditions: Acidic Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.[1]

  • Verdict: Optimal for QC. The gradient starts low (20% B) to separate polar degradants (like 5-hydroxy-4-methoxy-2-nitrobenzoic acid) and ramps high (80% B) to clear the benzyl impurities. The acidic pH ensures the carboxylic acid remains protonated (

    
    ), sharpening the peak shape.
    
Method C: The "Problem Solver" (Phenyl-Hexyl)
  • Conditions: Methanol / Formic Acid on Phenyl-Hexyl stationary phase.

  • Verdict: Best for Isomers. If your synthesis route produces nitration regioisomers, C18 often fails to separate them due to identical hydrophobicity. Phenyl-Hexyl phases utilize

    
    -
    
    
    
    interactions with the nitro-aromatic ring to provide orthogonal selectivity.

Recommended Protocol: Method B (Gradient C18)

This protocol is designed to be self-validating and robust for a QC environment.

Reagents & Preparation[2][3][4][5][6][7]
  • Water: HPLC Grade (Milli-Q, 18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of


 in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.05  with dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
  • Why pH 2.5? It is at least 1 unit below the pKa (~3.5), ensuring the analyte is 99% protonated, eliminating "fronting" or splitting caused by mixed ionization states.

Instrument Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (or equiv.), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Mobile Phase A 10 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Hold
2.08020Isocratic for polar impurities
12.02080Linear Ramp (Elute Main Peak)
15.02080Wash Hydrophobic Impurities
15.18020Return to Initial
20.08020Re-equilibration

Visualizations

Diagram 1: Method Development Logic Flow

This workflow illustrates the decision matrix for selecting the stationary phase based on impurity profile.

MethodDevelopment Start Start: 5-(Benzyloxy)-4-methoxy -2-nitrobenzoic Acid Analysis Goal Define Goal: Assay vs. Purity Start->Goal Assay Goal: Content Assay Only Goal->Assay Purity Goal: Impurity Profiling Goal->Purity Isocratic Method A: C18 Isocratic (Fast, Low Res) Assay->Isocratic Speed prioritized CheckIsomers Are Regioisomers Present? Purity->CheckIsomers GradientC18 Method B: C18 Gradient (Robust, General Purity) CheckIsomers->GradientC18 No (Standard Synthesis) PhenylHexyl Method C: Phenyl-Hexyl (Selectivity for Isomers) CheckIsomers->PhenylHexyl Yes (Nitration Issues)

Caption: Decision matrix for selecting the optimal stationary phase based on analytical goals and impurity profiles.

Diagram 2: Separation Mechanism & Interactions

This diagram explains why the recommended conditions work, visualizing the molecular interactions.

Interactions Analyte Analyte: Benzoic Acid Deriv. Hydrophobic Hydrophobic Interaction (Benzyl Group <-> C18) Analyte->Hydrophobic Method A/B Suppression Ion Suppression (COOH <-> pH 2.5) Analyte->Suppression Acidic Buffer PiPi Pi-Pi Stacking (Nitro/Aromatic <-> Phenyl) Analyte->PiPi Method C Only Retention Result: Stable Retention Hydrophobic->Retention PeakShape Result: Sharp Peak Shape Suppression->PeakShape Selectivity Result: Isomer Separation PiPi->Selectivity

Caption: Mechanistic breakdown of how stationary phase and mobile phase pH dictate separation quality.

System Suitability & Troubleshooting

To ensure the method is "self-validating," every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2]
    • Failure Mode: If

      
      , the pH is likely too high (analyte ionizing) or the column has active silanols. Action:  Lower pH to 2.3 or use a "base-deactivated" column.
      
  • Resolution (

    
    ):  Between the main peak and the nearest impurity (usually the de-benzylated species) must be 
    
    
    
    .
  • Retention Time Repeatability: %RSD

    
     for 5 replicates.
    
Known Impurities (Relative Retention Time - RRT)
  • RRT ~0.45: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (De-benzylated degradant).

  • RRT ~1.00: Main Analyte.

  • RRT ~1.20: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (Starting material precursor).

References

  • Rasayan Journal of Chemistry. (2011). Development and Validation of RP-HPLC Method for Estimation of Erlotinib in Bulk and its Pharmaceutical Formulation. Retrieved from [Link]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Nitrobenzoic Acid Derivatives on Newcrom R1 HPLC Column. Retrieved from [Link]

Sources

Comparative

Technical Guide: IR Spectroscopic Characterization &amp; Validation of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid

This guide outlines the IR spectroscopic characterization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid , a critical intermediate often associated with the synthesis of quinazoline-based EGFR inhibitors (e.g., precursor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the IR spectroscopic characterization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid , a critical intermediate often associated with the synthesis of quinazoline-based EGFR inhibitors (e.g., precursors to Gefitinib/Erlotinib analogs).

The following content is structured to serve as a validation protocol for researchers confirming the success of nitration reactions and assessing product purity against non-nitrated precursors.

Executive Summary & Strategic Context

In drug development pipelines, 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid represents a pivotal "checkpoint" molecule. Its synthesis typically involves the nitration of 5-(benzyloxy)-4-methoxybenzoic acid.

For the analytical chemist, the primary challenge is not just identification, but differentiation .[1] You must distinguish the product from:

  • The Starting Material: 5-(Benzyloxy)-4-methoxybenzoic acid (incomplete reaction).

  • Regioisomers: 3-nitro or 6-nitro variants (though steric hindrance usually directs to the 2-position).

  • Hydrolysis Byproducts: If generated from an ester precursor.

While NMR is definitive for structural connectivity, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior tool for rapid, high-throughput process monitoring, specifically for tracking the introduction of the nitro group (


) and the integrity of the carboxylic acid.[1]

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its immediate precursor. This comparison forms the basis of the "Pass/Fail" criteria in a QC setting.

Table 1: Diagnostic Peak Shift Analysis

Values are approximate and solvent/matrix dependent (KBr vs. ATR).

Functional GroupVibration ModePrecursor (Non-nitrated)Target Product (2-Nitro)Diagnostic Shift / Note
Nitro (

)
Asymmetric StretchAbsent 1530 – 1550 cm⁻¹ PRIMARY INDICATOR. Strong, broad band.
Nitro (

)
Symmetric StretchAbsent 1340 – 1360 cm⁻¹ Secondary confirmation.[1] Often sharper than asymmetric.
Carboxyl (

)
Carbonyl Stretch1680 – 1690 cm⁻¹1700 – 1715 cm⁻¹ Blue Shift. The electron-withdrawing

group reduces conjugation, increasing bond order.[1]
Carboxyl (

)
O-H Stretch2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)Remains broad; potential shape change due to intramolecular H-bonding with

.[1]
Ether (

)
Aryl-Alkyl Stretch1240 – 1260 cm⁻¹1250 – 1275 cm⁻¹Slight shift due to ring electronics change.
Aromatic Ring

Ring Stretch
1580 – 1600 cm⁻¹1600 – 1615 cm⁻¹Nitro group alters ring dipole, often intensifying these bands.[1]

Detailed Spectral Assignment & Mechanism

A. The "Fingerprint" of Nitration (1550 & 1350 cm⁻¹)

The most distinct feature of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is the appearance of the nitro group stretches.

  • Mechanism: The

    
     bonds vibrate in two modes. The asymmetric stretch (~1540 cm⁻¹)  is higher energy and typically interferes with the "Amide II" region if amides were present (which they are not here).[1] The symmetric stretch (~1350 cm⁻¹)  is highly characteristic and usually appears in a "clean" window of the spectrum.[1]
    
  • Validation: If the peak at ~1540 cm⁻¹ is missing, the nitration failed. If it is weak, the conversion is incomplete.[1]

B. The Carboxylic Acid Environment (1700 & 3000 cm⁻¹)[1][2][3][4]
  • C=O Stretch: In the precursor, the carbonyl is conjugated with the electron-rich dimethoxy-benzyl ring, lowering the wavenumber (~1680 cm⁻¹).[1] Upon adding the electron-withdrawing nitro group ortho to the acid, the conjugation is perturbed, and the carbonyl bond shortens, shifting the peak to a higher frequency (>1700 cm⁻¹ ).[1]

  • O-H Stretch: Look for the "hairy beard" – a very broad, jagged absorption from 2500 to 3300 cm⁻¹.[1] This confirms the free acid. Note: If this band is absent and replaced by a sharp peak at 1735 cm⁻¹, you likely have the Methyl Ester intermediate, not the Acid.[1]

C. Ether Linkages (1275 & 1020 cm⁻¹)

The molecule contains two ether types:[1]

  • Methoxy (

    
    ):  Strong bands near 1275 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).[1]
    
  • Benzyloxy (

    
    ):  Similar 
    
    
    
    stretches, but the benzyl group adds monosubstituted aromatic overtones in the 690–750 cm⁻¹ region (out-of-plane bending).

Experimental Protocol: Identification Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR

ATR is preferred over KBr pellets for speed and to avoid moisture interference in the O-H region.[1]

Step 1: Sample Preparation

  • Ensure the sample is a dry solid. Residual solvents (acetone/ethanol) will mask key peaks.[1]

  • Place ~5 mg of sample onto the Diamond or ZnSe crystal of the ATR module.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 gauge units).

Step 2: Acquisition Parameters

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Range: 4000 – 600 cm⁻¹[2]

  • Background: Air background acquired within 30 minutes of sampling.

Step 3: Data Processing

  • Baseline Correction: Apply automatic baseline correction if the "beard" (O-H region) causes a drift.[1]

  • Normalization: Normalize the strongest peak (likely the Nitro or Carbonyl) to 1.0 absorbance units for overlay comparison.

Logic Diagram: Identification Decision Tree

The following diagram illustrates the logical flow for confirming the identity of the molecule based on spectral data.

IR_Identification_Logic Start Start: Unknown Sample Spectrum Check_OH Check 2500-3300 cm⁻¹ (Broad Band?) Start->Check_OH Check_CO Check 1690-1720 cm⁻¹ (Strong C=O Peak?) Check_OH->Check_CO Yes (Acid Present) Check_Ester Check 1730-1750 cm⁻¹ (Ester Shift?) Check_OH->Check_Ester No (Sharp C-H only) Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Peaks Present?) Check_CO->Check_NO2 Yes Result_Unknown ID: Unknown/Impurity Check_CO->Result_Unknown No Result_Precursor ID: Precursor (Non-Nitrated) Check_NO2->Result_Precursor No (Bands Absent) Result_Product ID: TARGET CONFIRMED 5-(Benzyloxy)-4-methoxy- 2-nitrobenzoic acid Check_NO2->Result_Product Yes (Strong Bands) Result_Ester ID: Ester Intermediate (Hydrolysis Incomplete) Check_Ester->Result_Ester Yes (C=O > 1730) Check_Ester->Result_Unknown No

Caption: Decision logic for validating the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid using key IR spectral markers.

References

  • ChemicalBook. (2025).[1] 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID (CAS 60547-92-4) Properties and Synthesis. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 4-Benzyloxybenzoic acid IR Spectrum.[3] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • SpectraBase. (2023).[1] 4-Benzyloxy-3-methoxy-cinnamic acid ATR-IR Spectrum.[4] John Wiley & Sons.[4] Retrieved from [1]

  • University of Cincinnati. (2023).[1] Typical IR Absorption Frequencies for Common Functional Groups. Department of Chemistry.[5][6] Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Vol 27, No 7.[1] Retrieved from [1]

Sources

Validation

comparing 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid with 4,5-dimethoxy-2-nitrobenzoic acid

Subject: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid vs. 4,5-Dimethoxy-2-nitrobenzoic acid Executive Summary: Permanence vs.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid vs. 4,5-Dimethoxy-2-nitrobenzoic acid

Executive Summary: Permanence vs. Versatility

In the design of pharmacophores—particularly quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and photocleavable linkers—the choice between 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (BMNB) and 4,5-dimethoxy-2-nitrobenzoic acid (DMNB) represents a strategic decision between synthetic efficiency and modular versatility.

  • 4,5-Dimethoxy-2-nitrobenzoic acid (DMNB) is the "Fixed" scaffold. It offers a robust, lower-cost entry to 6,7-dimethoxy-substituted heterocycles. It is ideal when the target molecule (e.g., standard photocages or specific alkaloids) requires permanent methoxy substitution at both positions.

  • 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (BMNB) is the "Modular" scaffold. The benzyl ether functions as a masked phenol, providing orthogonal protection. This allows for late-stage diversification at the C5 position (corresponding to the C6 position in quinazolines), which is critical for installing solubility-enhancing tails (as seen in Gefitinib) or fluorophores.

This guide analyzes the physicochemical divergences, synthetic pathways, and experimental protocols for these two critical intermediates.

Chemical Architecture & Properties

The primary difference lies in the C5 substituent. While electronically similar (both are electron-donating alkoxy groups), the steric bulk and chemical reactivity of the benzyl group in BMNB drastically alter the synthetic strategy.

Feature4,5-Dimethoxy-2-nitrobenzoic acid (DMNB)5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (BMNB)
CAS Number 4998-07-6 Derivative Specific (Isomer dependent)
Molecular Weight 227.17 g/mol ~303.27 g/mol
C5 Substituent Methoxy (-OCH₃)Benzyloxy (-OCH₂Ph)
LogP (Predicted) ~1.2 (More Polar)~2.7 (More Lipophilic)
Solubility Soluble in DMSO, MeOH, warm alkali.Soluble in DMF, DMSO, DCM; lower water solubility.
Primary Utility Synthesis of Veratric acid derivatives, Photocages.Precursor for 6-hydroxy-7-methoxy-quinazolines (Gefitinib core).
Cost Efficiency High (Commodity Chemical)Moderate (Requires benzylation step).

Synthetic Utility & Orthogonality

The selection of BMNB over DMNB is almost exclusively driven by the need for Regioselective Functionalization .

The "Gefitinib" Logic: Why BMNB Matters

In the synthesis of EGFR inhibitors, the pharmacophore often requires a specific pattern: a methoxy group at C7 and a complex solubilizing ether at C6.

  • Numbering Mapping:

    • Benzoic Acid C4

      
       Quinazoline C7 
      
    • Benzoic Acid C5

      
       Quinazoline C6 
      
  • DMNB Limitation: Using DMNB yields a 6,7-dimethoxyquinazoline. Cleaving one methyl ether selectively in the presence of the other is difficult and often yields mixtures of isomers.

  • BMNB Advantage: BMNB carries a "differentiated" oxygen at C5. After cyclization to the quinazoline core, the benzyl group can be removed via catalytic hydrogenolysis (

    
    ) or acid hydrolysis (TFA), leaving the C7-methoxy intact. This reveals a free C6-phenol ready for alkylation with side chains (e.g., morpholinopropyl chloride).
    
Workflow Visualization

The following diagram illustrates the divergent pathways dictated by the starting material.

SynthesisPathways cluster_DMNB Route A: Permanent Substitution (DMNB) cluster_BMNB Route B: Orthogonal Protection (BMNB) Start Isovanillin / Vanillic Acid DMNB 4,5-Dimethoxy-2-nitrobenzoic acid (DMNB) Start->DMNB Methylation & Nitration BMNB 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (BMNB) Start->BMNB Benzylation & Nitration Quin_Dimethoxy 6,7-Dimethoxyquinazolin-4-one DMNB->Quin_Dimethoxy 1. Reduction 2. Formamide Cyclization DeadEnd Target: 6,7-Dimethoxy Analogs (No selective handle) Quin_Dimethoxy->DeadEnd Quin_Benzyl 6-Benzyloxy-7-methoxyquinazolin-4-one BMNB->Quin_Benzyl 1. Reduction 2. Formamide Cyclization Phenol 6-Hydroxy-7-methoxyquinazolin-4-one Quin_Benzyl->Phenol Deprotection (H2/Pd-C or TFA) Gefitinib Target: Gefitinib-like Analogs (Complex C6 Sidechain) Phenol->Gefitinib Alkylation (R-Cl, K2CO3)

Figure 1: Divergent synthesis pathways. Route B (Green) demonstrates the utility of BMNB for accessing complex targets like Gefitinib, whereas Route A (Red) leads to symmetrically substituted cores.

Experimental Protocols

The following protocols are standardized for research-scale synthesis.

Protocol A: Reductive Cyclization to Quinazolin-4(3H)-one

Applicable to both DMNB and BMNB.

Context: This reaction converts the nitro-benzoic acid into the quinazoline core, a key pharmacophore in kinase inhibitors [1].

  • Reagents:

    • Substrate (DMNB or BMNB): 10.0 mmol

    • Formamide: 30 mL (Solvent & Reagent)

    • Ammonium Formate: 15.0 mmol (Hydrogen donor)

    • Catalyst: 10% Pd/C (5 wt% loading)

  • Procedure:

    • Charge a pressure vessel or round-bottom flask with the nitrobenzoic acid substrate, ammonium formate, and Pd/C in formamide.

    • Critical Step: Heat to 140–150°C for 4–6 hours. Note: The reaction proceeds via in-situ reduction of the nitro group to aniline, followed by condensation with formamide (Niementowski-type modification).

    • Monitor via TLC (DCM:MeOH 95:5). The starting nitro acid is polar; the product is less polar and fluorescent under UV.

    • Workup: Cool to room temperature. Dilute with water (100 mL). The product usually precipitates as a white/off-white solid.

    • Filter, wash with water and cold ethanol.

  • Expected Yield:

    • DMNB

      
       6,7-Dimethoxyquinazolin-4-one: 85–92% 
      
    • BMNB

      
       7-Methoxy-6-benzyloxyquinazolin-4-one: 80–88% 
      
Protocol B: Selective Debenzylation (BMNB Specific)

Applicable only to BMNB-derived intermediates.

Context: Removing the benzyl mask to reveal the phenol for further functionalization [2].

  • Reagents:

    • Substrate (Benzylated Quinazoline): 5.0 mmol

    • Solvent: TFA (Trifluoroacetic acid) / Thioanisole (10:1 ratio) OR Methanol/THF (1:1)

  • Method 1 (Hydrogenolysis - Mild):

    • Dissolve substrate in MeOH/THF. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) at RT for 12 hours.
      
    • Constraint: Avoid if the molecule contains reducible olefins or halogens (Cl/Br).

  • Method 2 (Acidolysis - Chemoselective):

    • Dissolve substrate in TFA containing thioanisole (scavenger).

    • Heat to 60°C for 2–4 hours.

    • Advantage:[1][2] Preserves halogens (e.g., if a chloro-aniline moiety is already attached).

  • Workup:

    • Evaporate TFA. Neutralize with saturated

      
      . Collect the phenolic precipitate.
      

Photochemical Implications (Photocages)[3]

While DMNB derivatives are the industry standard for photocleavable linkers (specifically the 4,5-dimethoxy-2-nitrobenzyl group, or "NVOC"), BMNB derivatives offer a niche advantage in surface functionalization .

  • DMNB (NVOC): High quantum yield (

    
    ), absorption 
    
    
    
    nm. Used for uncaging neurotransmitters and nucleotides in solution [3].
  • BMNB: The benzyl ether at C5 allows the photocage itself to be tethered to a solid support or a polymer chain without affecting the photolabile ester/carbamate bond at the benzylic position.

    • Mechanism: The C5-benzyloxy group acts as an anchor point. The photocleavage mechanism (nitro-aci isomerization) remains largely unaffected by the C5-alkoxy substitution pattern.

Decision Matrix

Use the following table to select the appropriate intermediate for your application.

Requirement Recommended Scaffold Reasoning
Target is 6,7-dimethoxy substituted DMNB Direct synthesis; no deprotection steps required; higher atom economy.
Target requires C6-tail (e.g., Gefitinib) BMNB Allows selective deprotection of C6-O to attach custom side chains.
Target requires C7-tail Isomeric BMNB Note: Requires 4-benzyloxy-5-methoxy isomer (inverted regiochemistry).
Cost Sensitivity (Large Scale) DMNB Significantly cheaper starting materials (Veratric acid vs. Isovanillin/Benzyl bromide).
Linker for Solid Phase Synthesis BMNB The benzyl group can be replaced with a linker to resin.
References
  • Chandregowda, V., et al. (2007). "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride." Heterocycles. Link

  • Knesl, P., et al. (2006). "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules. Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • PubChem. "4,5-Dimethoxy-2-nitrobenzoic acid (Compound Summary)." Link

  • BenchChem. "Photocleavable Linkers Guide." Link

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The quality of these measurements hinges directly on the quality of the reference standards used...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The quality of these measurements hinges directly on the quality of the reference standards used for calibration and identification. This guide provides an in-depth comparison of reference standards for the analysis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, a key chemical intermediate. We will explore the landscape of available standards, detail robust analytical methodologies for their verification, and provide insights grounded in established regulatory frameworks.

The Critical Role of Reference Standards

In analytical chemistry, particularly within the pharmaceutical industry, a reference standard (RS) is a highly purified and well-characterized substance used as a measurement base.[1][2] Its primary purpose is to ensure the identity, strength, quality, and purity of a substance. The International Council for Harmonisation (ICH) Q7 guideline, a cornerstone for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs), defines a primary reference standard as a substance shown by extensive analytical tests to be authentic material of high purity.[3][4][5][6]

Measurements performed with relative methods, such as High-Performance Liquid Chromatography (HPLC), are mandatory in pharmaceutical quality control and must be traceable to a primary standard.[3] Laboratories can use a primary standard directly or qualify a secondary standard against it for routine analysis.[3] This guide focuses on providing the tools to both select a high-quality starting material and establish its suitability as a working reference standard in your laboratory.

Comparative Analysis of Commercially Available Materials

A direct search for an officially recognized primary reference standard for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid from pharmacopeias like USP or Ph. Eur. may not yield results, as it is a specific intermediate rather than a final drug substance.[3] Therefore, analysts must rely on commercial suppliers who offer high-purity grades of this chemical. The onus is then on the user to qualify this material for its intended use.

Below is a comparative table of representative commercial sources for materials that can be considered for qualification as in-house reference standards.

SupplierProduct NameCAS NumberMolecular FormulaPurity/NotesProvided Documentation
SynThink Research Chemicals 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid60547-92-4C₁₅H₁₃NO₆High purityCertificate of Analysis (CoA) with ¹H-NMR, Mass Spec, and HPLC data.[7]
BLDpharm 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid60547-92-4C₁₅H₁₃NO₆Not specifiedBasic product information.
ChemicalBook 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID60547-92-4C₁₅H₁₃NO₆Typically ≥99% from various listed suppliers.[8]Varies by supplier, may include basic CoA.

Expert Insight: When selecting a candidate material, prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data (NMR, Mass Spec, HPLC purity).[7] This initial data package is the foundation upon which you will build your in-house qualification. A material with a stated purity of ≥99.5% is a strong starting point for establishing a working standard.

Analytical Methodologies for Qualification and Use

To qualify a purchased high-purity chemical as an in-house secondary or working reference standard, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for purity determination and assay of nitrobenzoic acid derivatives due to its specificity and ability to separate closely related impurities.[9][10]

This method is adapted from established protocols for nitrobenzoic acid isomers and offers a reliable starting point for method development and validation.[9][11]

Principle: The method utilizes reversed-phase chromatography on a C18 stationary phase to separate the main component from potential impurities. Detection is performed using a UV spectrophotometer.

Experimental Protocol:

  • Chromatographic System:

    • Column: C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][11]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or Gradient. A good starting point is an isocratic mixture of 60% Mobile Phase A and 40% Mobile Phase B.[9] A gradient can be developed to better resolve early and late-eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30 °C.

    • Detection: UV at 254 nm.[9][11]

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the candidate reference standard material and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same procedure.

  • System Suitability Test (SST):

    • Before analysis, perform at least five replicate injections of the Standard Solution.

    • The relative standard deviation (RSD) for the peak area of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid should be not more than 2.0%.

    • This step is critical to ensure the chromatographic system is performing adequately.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the Standard Solution to establish the retention time and response.

    • Inject the Sample Solution.

    • Calculate the assay of the sample against the reference standard using the peak areas. For purity, determine the area percentage of all other peaks relative to the total peak area.

The process of qualifying a new lot of reference material is a cornerstone of a robust quality system, as outlined in principles from ICH Q7 and USP General Chapter <11>.[1][3][12]

G cluster_0 Phase 1: Material Procurement & Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Documentation & Release A Select & Procure High-Purity Material (Purity ≥99.5%) B Review Supplier's Certificate of Analysis (CoA) A->B Verify Specs C Perform Identity Tests (e.g., FT-IR, MS) B->C Confirm Identity D Develop & Validate Purity Method (HPLC) C->D Proceed if Identity Confirmed E Determine Purity (e.g., HPLC Area %, Mass Balance) D->E F Characterize Impurities (if any > 0.1%) E->F G Perform Water Content (Karl Fischer) & Residue on Ignition E->G H Assign Purity Value & Establish Expiry/Re-test Date G->H Calculate Final Purity I Create In-House Reference Standard CoA H->I J Release for Laboratory Use I->J

Caption: Workflow for qualifying an in-house secondary reference standard.

Data Interpretation and Best Practices

When using a reference standard, several key principles derived from regulatory guidelines must be followed to ensure data integrity.

  • Purity vs. Potency: Unless a specific potency or content is stated on the label, a reference standard is often assumed to be 100.0% pure for calculations, after correcting for water or volatile content.[1] For in-house qualified standards, the assigned purity value from your analysis should be used in all calculations.

  • Intended Use: A reference standard is qualified for a specific purpose (e.g., HPLC assay, peak identification).[12] Its suitability for other applications must be independently verified by the user.[1][2]

  • Storage and Handling: Reference standards must be stored according to the supplier's recommendations or, if none are provided, at controlled room temperature, protected from light and moisture, to prevent degradation.[12]

The following diagram illustrates the routine workflow for using the qualified reference standard in a typical HPLC analysis.

G A Prepare Mobile Phase & Diluent C Equilibrate HPLC System & Run System Suitability A->C B Prepare Standard & Sample Solutions B->C D Inject Blank, Standard(s), & Sample(s) C->D If SST Passes E Process Chromatographic Data (Integrate Peaks) D->E F Calculate Results (Assay, Purity) E->F G Review & Report Data F->G

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid from its Key Regioisomers

For researchers engaged in the synthesis of complex pharmaceutical intermediates, confirming the precise regiochemistry of a target molecule is a critical, non-negotiable step. The synthesis of substituted nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of complex pharmaceutical intermediates, confirming the precise regiochemistry of a target molecule is a critical, non-negotiable step. The synthesis of substituted nitrobenzoic acids, such as 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, often yields a mixture of regioisomers due to the nuanced directing effects of multiple substituents on the aromatic ring. Differentiating the desired product from closely related isomers like 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a common analytical challenge. These molecules share the same mass and similar physical properties, rendering simple analytical checks inconclusive.

The Spectroscopic Keystone: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the most powerful tool for distinguishing regioisomers, as it directly probes the chemical environment of each atom within the molecule.[1] The subtle differences in the electronic environment of the aromatic protons and carbons in each isomer lead to distinct and predictable differences in their respective NMR spectra.

The 'Why': Causality of Substituent Effects on Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is dictated by the electron density around it. On a benzene ring, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) and electron-donating groups (EDGs) like the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups exert profound influence through inductive and resonance effects.[2][3]

  • Nitro Group (-NO₂) : A strong EWG, it deshields (shifts downfield to higher ppm) the ortho and para positions by withdrawing electron density through resonance.[4]

  • Alkoxy Groups (-OR) : Strong EDGs, they shield (shift upfield to lower ppm) the ortho and para positions by donating electron density through resonance.

This interplay of shielding and deshielding creates a unique electronic fingerprint for each carbon and proton on the aromatic ring, which is the key to differentiating the isomers.

Substituent_Effects substituents Substituent (e.g., -NO₂, -OR) effects Electronic Effects inductive Inductive Effect (Through-bond) effects->inductive resonance Resonance Effect (Through π-system) effects->resonance density Altered Electron Density at C/H inductive->density resonance->density lab1 Influences resonance->lab1 shielding Nuclear Shielding/ Deshielding density->shielding lab2 Determines density->lab2 shift Observed ¹H/¹³C Chemical Shift (δ) shielding->shift lab3 Results in shielding->lab3 lab1->density lab2->shielding lab3->shift

Causality of substituent effects on NMR chemical shifts.
¹H NMR – The Proton Fingerprint

The most telling signals in the ¹H NMR spectrum are those of the two protons on the nitrobenzoic acid core. Their chemical shifts and coupling patterns are uniquely determined by the arrangement of the substituents.

  • Target Isomer: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid : The two aromatic protons are at the C-3 and C-6 positions.

    • H-3 : This proton is ortho to the powerfully electron-withdrawing -NO₂ group and meta to the electron-donating -OBn group. It will be significantly deshielded and appear as a singlet (no adjacent protons).

    • H-6 : This proton is ortho to the carboxylic acid group and meta to the -OBn group. It will also be deshielded, but likely less so than H-3, and will appear as a singlet.

  • Regioisomer: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid : The aromatic protons are also at C-3 and C-6.

    • H-3 : This proton is ortho to the -NO₂ group and meta to the -OMe group. Its environment is very similar to H-3 in the target isomer.

    • H-6 : This proton is ortho to the carboxylic acid but is now para to the strongly donating -OBn group. This para relationship will cause significant shielding (upfield shift) compared to H-6 in the target isomer. This difference is the most critical diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts (Aromatic Region)

Proton Assignment Target: 5-BnO-4-MeO-2-NO₂ Isomer: 4-BnO-5-MeO-2-NO₂ Rationale for Difference
H-3 ~8.0-8.2 ppm (s) ~8.0-8.2 ppm (s) Environment is very similar (ortho to NO₂, meta to an OR group).
H-6 ~7.4-7.6 ppm (s) ~7.0-7.2 ppm (s) Significant Shielding : H-6 is para to the strongly donating -OBn group in the isomer, causing a distinct upfield shift.
-OCH₂Ph ~5.3 ppm (s) ~5.3 ppm (s) Minimal change expected.
-OCH₃ ~3.9 ppm (s) ~3.9 ppm (s) Minimal change expected.

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The relative difference is the key identifier. A published spectrum for the 4-benzyloxy isomer shows aromatic singlets at 7.70 and 7.39 ppm in DMSO-d6.[5][6]

¹³C NMR – Unambiguous Carbon Mapping

While ¹H NMR provides excellent clues, ¹³C NMR offers definitive proof by mapping the carbon skeleton. The chemical shifts of the substituted aromatic carbons (ipso-carbons) are particularly sensitive to the attached group.[2][7]

Table 2: Predicted ¹³C NMR Chemical Shift Differences

Carbon Assignment Target: 5-BnO-4-MeO-2-NO₂ Isomer: 4-BnO-5-MeO-2-NO₂ Rationale for Difference
C-NO₂ (C-2) ~148 ppm ~148 ppm Directly attached to the nitro group; similar environment.
C-COOH (C-1) ~130 ppm ~130 ppm Similar environment.
C-OR groups C-4 (~152 ppm), C-5 (~145 ppm) C-4 (~145 ppm), C-5 (~152 ppm) The chemical shifts for C-OMe vs C-OBn are distinct. The relative positions of these signals will be swapped between the two isomers.
C-H groups C-3 (~115 ppm), C-6 (~110 ppm) C-3 (~110 ppm), C-6 (~115 ppm) The shielding/deshielding effects on the protonated carbons will also differ predictably.

Note: Aromatic carbons typically resonate between 110-160 ppm.[7] Carbons attached to oxygen are further downfield.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation : Dissolve 10-20 mg of the purified isomeric sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2] DMSO-d₆ is often preferred for benzoic acids to ensure the acidic proton is observable.

  • Instrumentation : Utilize a high-field FT-NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.[8]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers 0-14 ppm.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled experiment to yield single lines for each unique carbon. A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[2]

  • Data Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

Chromatographic Separation: A Prerequisite for Confirmation

Since spectroscopic analysis requires pure samples, the first step is to separate the isomeric mixture. High-Performance Liquid Chromatography (HPLC) is the method of choice, exploiting the subtle differences in polarity between the regioisomers to achieve separation.[9]

The 'Why': Principles of Chromatographic Resolution

Regioisomers, despite having identical molecular weights, possess different dipole moments and molecular shapes. These differences lead to differential interactions with the stationary phase of an HPLC column, resulting in different retention times. A C18 (reversed-phase) column is a standard starting point, separating compounds based on hydrophobicity.[9] For challenging separations, a phenyl-hexyl phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.

HPLC_Workflow cluster_0 Analytical Workflow start Synthesized Isomeric Mixture hplc HPLC Separation (e.g., C18 Column) start->hplc Inject collect Fraction Collection hplc->collect Elute peak1 Isolated Isomer 1 collect->peak1 Peak A peak2 Isolated Isomer 2 collect->peak2 Peak B analysis Spectroscopic Analysis (NMR, MS, IR) peak1->analysis peak2->analysis confirm Structure Confirmed analysis->confirm

Workflow for separation and identification of regioisomers.
Experimental Protocol: Reversed-Phase HPLC Method
  • Instrumentation : A standard HPLC or UPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the carboxylic acid is protonated. A typical gradient might be 30-70% B over 20 minutes. The acidity of the mobile phase is crucial for good peak shape with acidic compounds like these.[10]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the nitro-aromatic system absorbs strongly, typically around 254 nm.[10]

  • Sample Preparation : Dissolve the crude mixture in the mobile phase at a low concentration (e.g., 0.1 mg/mL).

Table 3: Expected HPLC Elution Order

Isomer Expected Retention Time Rationale
4-BnO-5-MeO-2-NO₂ Earlier Elution Generally, isomers with more exposed polar groups or a less symmetric shape may have slightly lower retention on a C18 column. The exact order must be determined experimentally.

| 5-BnO-4-MeO-2-NO₂ | Later Elution | Differences in the overall molecular dipole moment and accessibility of the polar groups to the stationary phase will dictate the elution order. |

Supporting Techniques for Verification

While NMR is definitive, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable corroborating data.

Mass Spectrometry (MS)

All regioisomers will have the same parent mass (m/z 303.07 for [M-H]⁻). However, tandem MS (MS/MS) can sometimes reveal differences in fragmentation patterns. The proximity of the nitro group to the benzyloxy or methoxy groups could influence fragmentation pathways, although this is not always guaranteed to be diagnostic. Chemical ionization techniques have also been shown to help differentiate aromatic positional isomers in some cases.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[8] While the spectra of the isomers will be very similar, subtle differences may appear in the "fingerprint" region (below 1500 cm⁻¹). Specifically, the C-H out-of-plane (oop) bending bands between 900-675 cm⁻¹ are characteristic of the aromatic substitution pattern and can provide supporting evidence for the proposed structure.[12]

Table 4: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid) 3300-2500 Very broad band
C-H (Aromatic) 3100-3000 Sharp, medium
C=O (Carboxylic Acid) 1710-1680 Strong, sharp
C=C (Aromatic) 1600-1450 Multiple medium bands
NO₂ (Asymmetric Stretch) 1550-1500 Strong
NO₂ (Symmetric Stretch) 1370-1330 Strong
C-O (Ether) 1275-1200 Strong

| C-H (Out-of-Plane Bending) | 900-675 | Medium-strong, pattern is diagnostic of substitution |

Conclusion

The unambiguous identification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid from its regioisomers is a task that demands a rigorous, multi-faceted analytical approach. While chromatographic methods like HPLC are essential for the initial separation of the isomers, it is high-field NMR spectroscopy that provides the definitive structural evidence. The predictable and distinct chemical shifts of the aromatic protons and carbons, governed by the electronic effects of the substituents, allow for confident assignment. By integrating this definitive NMR data with supporting evidence from MS and IR, researchers can ensure the structural integrity of their synthesized compounds, a cornerstone of scientific validity and success in drug development.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. RSC.org. [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Link]

  • Miyamoto, R., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Theoretical Chemistry Accounts, 140(3). [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Tsuchihashi, H., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 59(2). [Link]

  • PubMed. (2008, November 1). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • DeRuiter, J., et al. (2015, March 15). MS and IR Studies on the Six Ring Regioisomeric Dimethoxyphenylpiperazines (DOMePPs). Journal of Forensic Sciences. [Link]

  • Wang, Q., & Soper, S. A. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 731(1-2), 235-239. [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. [Link]

  • Chemistry LibreTexts. (2024, July 30). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist's Guide: Proper Disposal of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic Acid

Executive Summary & Immediate Directives Compound: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid CAS Reference (Analog): 60547-92-4 (4-Benzyloxy isomer often used as safety proxy) Primary Hazard: Skin/Eye Irritant, Respira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Compound: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid CAS Reference (Analog): 60547-92-4 (4-Benzyloxy isomer often used as safety proxy) Primary Hazard: Skin/Eye Irritant, Respiratory Irritant, Potential Energetic Decomposition (Nitro-aromatic).[1] Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor. Prohibited: Do NOT dispose of down sanitary sewer. Do NOT autoclave (explosion risk due to nitro group).

This guide provides an autonomous, field-validated protocol for the safe handling and disposal of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid. As a nitro-aromatic carboxylic acid, this compound presents a dual hazard profile: corrosivity from the acid functionality and thermal instability from the nitro group.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its "failure modes"—how it behaves under stress.

PropertySpecificationOperational Implication
Functional Groups Nitro (-NO₂), Carboxylic Acid (-COOH), Benzyl EtherNitro: Shock/Heat sensitive.[1][2] Acid: Corrosive. Ether: Peroxide risk (low but non-zero).
Physical State Yellow to off-white powderDust generation is the primary exposure vector.
Acidity (pKa) ~3.0 – 3.5 (Estimated)Sufficiently acidic to cause chemical burns; incompatible with strong bases.
Stability Thermally LabileCRITICAL: Do not heat dry solids above 50°C. Avoid friction.
The "Nitro" Factor

The presence of the nitro group (


) on the aromatic ring significantly alters the disposal logic. Unlike simple benzoic acid, this compound has a built-in oxidizer.
  • Causality: If mixed with strong reducing agents or heated in a confined space (like an autoclave), the nitro group can facilitate rapid, energetic decomposition.

  • Rule: Never mix this waste with metal powders (Zn, Mg) or strong reducing agents (LiAlH₄), as this creates a potential pyrotechnic mixture.

Personal Protective Equipment (PPE) & Engineering Controls

Standard lab PPE is insufficient without specific material choices.

  • Hand Protection: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Reasoning: Nitro-aromatics can permeate thin latex rapidly.

  • Respiratory Protection:

    • Routine: Fume hood (Face velocity > 100 fpm).

    • Spill/Dust: N95 or P100 particulate respirator if outside a hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling due to potential airborne dust ingress.

Waste Stream Classification

Proper classification ensures regulatory compliance (RCRA/EU Waste Framework).

  • RCRA Status (USA): Not P- or U-listed. However, it is a Characteristic Waste .

    • D001 (Ignitable): If disposed of in a flammable solvent.

    • D002 (Corrosive): If in aqueous solution with pH

      
       2.[3]
      
    • D003 (Reactive): Potential classification if the specific batch is determined to be shock-sensitive (rare for this specific derivative but possible).

  • Labeling: "Hazardous Waste - Organic Solid, Toxic, Irritant."

Disposal Protocols

Scenario A: Routine Laboratory Waste (Solids & Mother Liquors)

Objective: Safe transfer to waste stream without generating heat or dust.[4]

  • Segregation: Isolate from oxidizers and strong bases.

  • Solvent Choice: If dissolving solid waste, use Ethyl Acetate or Dichloromethane .

    • Avoid: Acetone (can form enolates with traces of base, potentially reactive with nitro groups under extreme conditions).

    • Avoid: Ethers (peroxide risk).

  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Do not use metal cans (corrosion risk).

  • Tagging: Label immediately with full chemical name. Do not use abbreviations.

Scenario B: Spill Management (Immediate Action)

Objective: Neutralize acidity and contain dust before removal.

Step-by-Step Protocol:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don goggles, double gloves, and N95 mask.

  • Containment:

    • Dry Spill: Do not sweep (creates dust). Cover with a wet absorbent pad (dampened with water) to suppress dust.

    • Wet Spill: Surround with absorbent socks/pillows.

  • Neutralization (The "Self-Validating" Step):

    • Apply Sodium Carbonate (Soda Ash) or Sodium Bicarbonate powder to the spill.

    • Validation: Watch for bubbling (

      
       evolution). The process is complete only when bubbling ceases and excess solid remains.
      
  • Collection: Scoop the neutralized slurry into a wide-mouth HDPE jar.

  • Final Wash: Clean surface with soap and water; test surface pH to ensure neutrality.

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures the material never enters an incompatible waste stream.

WasteDisposal Start Waste: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Prohibited PROHIBITED: Sewer / Trash / Autoclave Start->Prohibited Avoid Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation Segregate from Bases & Reducers Solid->Segregation Liquid->Segregation Container Container: HDPE or Amber Glass Segregation->Container Labeling Label: Toxic, Irritant, Organic Acid Container->Labeling Disposal Ship for High-Temp Incineration Labeling->Disposal

Caption: Decision matrix for routine disposal, emphasizing segregation and prohibition of sewer disposal.

Diagram 2: Spill Response Logic

A self-validating loop for safe cleanup.

SpillResponse Spill Spill Detected Assess Isolate Area & PPE Spill->Assess Type Spill Type? Assess->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry Cover with Damp Pad (Suppress Dust) Dry->ActionDry ActionWet Absorb with Vermiculite Wet->ActionWet Neutralize Apply Sodium Bicarbonate ActionDry->Neutralize ActionWet->Neutralize Check Bubbling Stopped? Neutralize->Check Check->Neutralize No (Continue) Collect Collect into Hazardous Waste Jar Check->Collect Yes (Safe)

Caption: Step-by-step spill response with a mandatory visual verification loop (bubbling check).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity (D003) and Corrosivity (D002).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
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